molecular formula C22H15F4N5O2S B2891780 N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1115925-53-5

N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2891780
CAS No.: 1115925-53-5
M. Wt: 489.45
InChI Key: UIVQQHSOISNRIQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core, introduction of the fluorophenyl group, and subsequent functionalization with the oxo and thio groups. Common reagents used in these reactions include fluorobenzene derivatives, triazole precursors, and various coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
  • N-(3-bromophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Uniqueness

N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N5O2S/c23-14-4-3-5-15(10-14)27-20(33)13-8-9-18-29-30-21(31(18)11-13)34-12-19(32)28-17-7-2-1-6-16(17)22(24,25)26/h1-11H,12H2,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVQQHSOISNRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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